4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Overview
Description
4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with ethyl, fluoro, and a pyrrolidin-3-yloxy group. The presence of trifluoromethyl and sulfonyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Introduction of Fluorine: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidin-3-yloxy Group: This step involves the reaction of the pyrimidine core with a pyrrolidine derivative under basic conditions.
Incorporation of the Trifluoromethylbenzyl Group: This can be done through a nucleophilic substitution reaction using a trifluoromethylbenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl and sulfonyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-5-fluoro-6-chloropyrimidine: Similar structure but with a chlorine atom instead of the pyrrolidin-3-yloxy group.
4-Ethyl-5-fluoro-6-hydroxypyrimidine: Contains a hydroxyl group instead of the pyrrolidin-3-yloxy group.
Uniqueness
The presence of the pyrrolidin-3-yloxy group and the trifluoromethylbenzyl sulfonyl moiety makes 4-Ethyl-5-fluoro-6-((1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine unique. These groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-ethyl-5-fluoro-6-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O3S/c1-2-15-16(19)17(24-11-23-15)28-14-7-8-25(9-14)29(26,27)10-12-3-5-13(6-4-12)18(20,21)22/h3-6,11,14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUFIWAQPPHMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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